molecular formula C16H26N2O4S2 B11328926 N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11328926
M. Wt: 374.5 g/mol
InChI Key: XHEIYFIEJRVWHC-UHFFFAOYSA-N
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Description

N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a propan-2-yloxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The thiophene-2-sulfonyl group is then introduced through a sulfonylation reaction, which involves the reaction of thiophene with a sulfonyl chloride in the presence of a base. The propan-2-yloxypropyl group is introduced through an etherification reaction, where the piperidine derivative is reacted with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiophene-2-sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The propan-2-yloxypropyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: Another positional isomer.

    N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PYRROLIDINE-3-CARBOXAMIDE: Similar compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties. The combination of the thiophene-2-sulfonyl group and the propan-2-yloxypropyl group may result in unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H26N2O4S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C16H26N2O4S2/c1-13(2)22-10-5-8-17-16(19)14-6-3-9-18(12-14)24(20,21)15-7-4-11-23-15/h4,7,11,13-14H,3,5-6,8-10,12H2,1-2H3,(H,17,19)

InChI Key

XHEIYFIEJRVWHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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